molecular formula C27H25F2N3O3 B2714392 N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 893789-87-2

N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2714392
CAS No.: 893789-87-2
M. Wt: 477.512
InChI Key: CWXLNHIHHBEJFV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with fluorine atoms and an ethylphenyl group, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Functionalization with Fluorine:

    Attachment of the Ethylphenyl Group: This step involves a nucleophilic substitution reaction where the ethylphenyl group is introduced using a suitable nucleophile.

    Final Coupling: The final step involves coupling the functionalized quinoline with the acetamide moiety under mild conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases due to its potential biological activity.

    Pharmacology: It can be studied for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication process. The fluorine atoms enhance its binding affinity to enzymes by forming strong hydrogen bonds. The ethylphenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • 2,5-dichlorophenyl N-(3-ethylphenyl)carbamate

Uniqueness

N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is unique due to its combination of a quinoline core, fluorine atoms, and an ethylphenyl group. This combination enhances its chemical stability, biological activity, and potential for various applications compared to similar compounds.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F2N3O3/c1-3-17-4-8-21(9-5-17)30-15-19-12-18-6-10-22(35-2)14-25(18)32(27(19)34)16-26(33)31-24-13-20(28)7-11-23(24)29/h4-14,30H,3,15-16H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXLNHIHHBEJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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